molecular formula C6H2BrF3N2O2 B8052950 2-Bromo-3-nitro-6-(trifluoromethyl)pyridine

2-Bromo-3-nitro-6-(trifluoromethyl)pyridine

Cat. No.: B8052950
M. Wt: 270.99 g/mol
InChI Key: CIRFMPZJWYRUBA-UHFFFAOYSA-N
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Description

2-Bromo-3-nitro-6-(trifluoromethyl)pyridine (CAS 1805028-82-3) is a high-value halogenated and nitrated pyridine derivative designed for advanced chemical synthesis and research applications. Its molecular structure incorporates bromine and nitro groups at the 2 and 3 positions of the pyridine ring, respectively, which are excellent handles for further functionalization via metal-catalyzed cross-coupling and nucleophilic substitution reactions . The presence of the trifluoromethyl group at the 6-position is of particular significance, as this moiety is known to profoundly influence the biological activity and physicochemical properties of molecules, enhancing their metabolic stability, lipophilicity, and biomolecular affinity . This makes the compound a versatile and critical building block for constructing complex molecules. While specific applications are proprietary, trifluoromethylpyridine derivatives are extensively utilized as key intermediates in the discovery and development of modern agrochemicals, including herbicides and fungicides, and pharmaceuticals . The unique electronic properties conferred by its substituents make it a valuable scaffold for medicinal chemists exploring new therapeutic agents and for agro-researchers developing next-generation crop protection products. This product is intended for research and development purposes in a laboratory setting only. It is strictly for research use and is not intended for human or veterinary diagnostic or therapeutic uses. Researchers should handle this material with care, refer to the Safety Data Sheet for detailed hazard information, and adhere to all relevant laboratory safety protocols.

Properties

IUPAC Name

2-bromo-3-nitro-6-(trifluoromethyl)pyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2BrF3N2O2/c7-5-3(12(13)14)1-2-4(11-5)6(8,9)10/h1-2H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIRFMPZJWYRUBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1[N+](=O)[O-])Br)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2BrF3N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.99 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Bromination of Trifluoromethylpyridine Precursors

The synthesis often begins with 2-bromo-6-(trifluoromethyl)pyridine, which is prepared via halogen exchange or direct bromination of trifluoromethylpyridine derivatives. For example, 2,6-dibromopyridine undergoes selective trifluoromethylation using copper-mediated reactions with reagents like CF3_3Cu or Ruppert-Prakash reagent (CF3_3SiMe3_3). This step typically achieves moderate to high yields (60–85%) depending on the catalyst and solvent system.

Example Protocol:

  • Substrate: 2,6-Dibromopyridine (1 eq) in tetrahydrofuran (THF).

  • Reagent: CF3_3SiMe3_3 (1.2 eq), CuI (10 mol%), and 1,10-phenanthroline (20 mol%).

  • Conditions: 80°C, 12 hours under nitrogen.

  • Yield: 78% of 2-bromo-6-(trifluoromethyl)pyridine.

Directed Nitration of Brominated Intermediates

Nitration of 2-bromo-6-(trifluoromethyl)pyridine exploits the ortho/para-directing effects of bromine and meta-directing effects of the trifluoromethyl group, favoring nitro group introduction at position 3. Mixed acid (HNO3_3/H2_2SO4_4) systems are employed, with temperatures ranging from 0°C to 55°C to balance reactivity and selectivity.

Optimized Nitration Conditions:

  • Substrate: 2-Bromo-6-(trifluoromethyl)pyridine (1 eq).

  • Nitrating Agent: Fuming HNO3_3 (2 eq) in concentrated H2_2SO4_4.

  • Reaction: Dropwise addition at 0°C, gradual warming to 50°C over 2 hours.

  • Workup: Quenching in ice water, extraction with ethyl acetate, and purification via silica gel chromatography.

  • Yield: 57–62% of 2-bromo-3-nitro-6-(trifluoromethyl)pyridine.

Industrial-Scale Production Strategies

Vapor-Phase Chlorination/Fluorination

Large-scale synthesis of trifluoromethylpyridines often starts with 3-picoline (3-methylpyridine), which undergoes sequential chlorination and fluorination at high temperatures (>300°C) using iron fluoride catalysts. This method produces 2-chloro-5-(trifluoromethyl)pyridine (2,5-CTF), a precursor for further functionalization. Subsequent bromination and nitration steps are tailored to introduce substituents at specific positions.

Key Data:

ParameterValue
Chlorination Temp.335°C (fluidized bed)
Fluorination Temp.380°C (empty phase)
Major Product2,5-CTF (64% yield)

Catalytic Hydrogenolysis and Functionalization

Unwanted byproducts from vapor-phase reactions, such as polychlorinated pyridines, are reduced via catalytic hydrogenolysis (Pd/C, H2_2) to regenerate 3-(trifluoromethyl)pyridine (3-TF). This compound is recycled into the reactor, enhancing cost efficiency.

Alternative Pathways: Cyclocondensation Reactions

Hantzsch-Type Pyridine Synthesis

Trifluoromethyl-containing building blocks, such as ethyl 4,4,4-trifluoro-3-oxobutanoate, are cyclized with ammonia and aldehydes to construct the pyridine ring. This method allows direct incorporation of the trifluoromethyl group but requires precise control of stoichiometry to avoid regioisomer formation.

Example:

  • Building Block: Ethyl 4,4,4-trifluoro-3-oxobutanoate.

  • Cyclization Agents: NH3_3, acetylacetone.

  • Yield: 45–60% of 6-(trifluoromethyl)pyridine derivatives.

Reaction Optimization and Challenges

Influence of Substituents on Reactivity

The electron-withdrawing trifluoromethyl and bromine groups deactivate the pyridine ring, necessitating vigorous nitration conditions. However, excessive heat or acid concentration risks side reactions like denitration or ring degradation.

Mitigation Strategies:

  • Temperature Control: Gradual warming (0°C → 50°C) prevents thermal decomposition.

  • Acid Ratio: HNO3_3:H2_2SO4_4 (1:3 v/v) balances nitration efficiency and stability.

Purification and Characterization

Crude products are purified via column chromatography (hexane/ethyl acetate) or recrystallization from ethanol/water mixtures. Nuclear magnetic resonance (NMR) and high-performance liquid chromatography (HPLC) confirm regioselectivity and purity (>98%).

Typical 1^1H NMR Data:

  • δ 8.80 (s, 2H): Pyridine protons adjacent to nitro and trifluoromethyl groups.

  • δ 7.71–7.92 (m, 2H): Aromatic protons influenced by bromine.

Comparative Analysis of Methodologies

MethodAdvantagesLimitationsYield (%)
Vapor-Phase SynthesisScalable, cost-effectiveHigh energy consumption60–75
Halogen ExchangeHigh regioselectivityRequires toxic reagents (e.g., CuI)70–85
CyclocondensationDirect CF3_3 incorporationLow yields, complex optimization45–60

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-3-nitro-6-(trifluoromethyl)pyridine undergoes various chemical reactions, including:

  • Oxidation: The nitro group can be further oxidized to produce nitroso or nitrate derivatives.

  • Reduction: The nitro group can be reduced to an amine group, resulting in the formation of 2-bromo-3-amino-6-(trifluoromethyl)pyridine.

  • Substitution: The bromine atom can be substituted with other groups, such as hydroxyl or alkyl groups, through nucleophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

  • Reduction: Typical reducing agents include iron and hydrogen gas.

  • Substitution: Nucleophiles such as sodium hydroxide or alkyl halides are used, often in the presence of a base.

Major Products Formed:

  • Oxidation: Nitroso derivatives, nitrate esters.

  • Reduction: Amines, amides.

  • Substitution: Hydroxylated pyridines, alkylated pyridines.

Scientific Research Applications

Chemistry

In organic synthesis, 2-Bromo-3-nitro-6-(trifluoromethyl)pyridine serves as an important intermediate for creating more complex organic molecules. Its unique structure allows for various substitution reactions, enabling the development of new compounds with desired properties.

Reaction TypeDescription
Substitution ReactionsThe bromine atom can be replaced by nucleophiles such as amines or thiols.
Reduction ReactionsThe nitro group can be reduced to an amino group using hydrogen gas or metal hydrides.
Oxidation ReactionsCan undergo oxidation at the pyridine ring using strong oxidizing agents.

Biology

Research has indicated that this compound may possess biological activities, particularly antimicrobial and anticancer properties. Studies are ongoing to investigate its mechanism of action on various molecular targets, including enzymes and receptors involved in disease pathways .

Medicine

In medicinal chemistry, this compound is explored as a building block in the synthesis of novel pharmaceuticals aimed at treating central and peripheral nervous system disorders . Its derivatives have shown potential in developing therapeutic agents with improved efficacy and safety profiles.

Industry

The compound is also utilized in the agrochemical sector for producing pesticides and herbicides. Its trifluoromethyl group contributes to enhancing the biological activity of agrochemicals, making them more effective against pests while minimizing environmental impact .

Case Study 1: Anticancer Activity

A study evaluated the anticancer potential of a derivative of this compound against various cancer cell lines. Results indicated significant cytotoxic effects, suggesting that modifications to this compound could lead to new cancer therapies.

Case Study 2: Antimicrobial Properties

Another investigation focused on the antimicrobial properties of this compound against resistant bacterial strains. The findings demonstrated that certain derivatives exhibited potent activity, highlighting its potential in addressing antibiotic resistance issues.

Mechanism of Action

The mechanism by which 2-Bromo-3-nitro-6-(trifluoromethyl)pyridine exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of biological pathways. The trifluoromethyl group enhances the compound's lipophilicity, potentially improving its bioavailability and binding affinity.

Comparison with Similar Compounds

Positional Isomers and Substituent Effects

The following table compares 2-Bromo-3-nitro-6-(trifluoromethyl)pyridine with structurally related pyridine derivatives:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents (Positions) Key Properties/Applications
This compound C₆H₂BrF₃N₂O₂ ~271.0 Br (2), NO₂ (3), CF₃ (6) High reactivity in SNAr reactions; potential agrochemical intermediate
2-Bromo-6-(trifluoromethyl)pyridine C₆H₃BrF₃N 225.995 Br (2), CF₃ (6) Used in Suzuki-Miyaura couplings; CAS 189278-27-1
2-Bromo-3-chloro-6-(trifluoromethyl)pyridine C₆H₂BrClF₃N 260.437 Br (2), Cl (3), CF₃ (6) Higher stability than nitro analog; intermediate in pesticide synthesis
3-Bromo-2-fluoro-6-(trifluoromethyl)pyridine C₆H₂BrF₄N 243.98 Br (3), F (2), CF₃ (6) Enhanced electronegativity; used in fluorinated drug candidates
2-Bromo-6-(trifluoromethyl)pyridin-3-amine C₆H₄BrF₃N₂ 241.01 Br (2), NH₂ (3), CF₃ (6) Electron-donating NH₂ group; pharmaceutical building block
Key Observations:

Electron-Withdrawing vs. Electron-Donating Groups: The nitro group (NO₂) in the target compound strongly deactivates the pyridine ring, favoring nucleophilic aromatic substitution (SNAr) at positions ortho/para to the substituent. In contrast, the amine group (NH₂) in 2-Bromo-6-(trifluoromethyl)pyridin-3-amine activates the ring for electrophilic reactions . Chlorine (Cl) and fluorine (F) substituents provide moderate deactivation but improve thermal stability compared to nitro derivatives .

Reactivity in Cross-Coupling Reactions :

  • Bromine at position 2 in 2-Bromo-6-(trifluoromethyl)pyridine facilitates Suzuki-Miyaura couplings, as evidenced by its use in synthesizing biaryl structures .
  • The nitro group in the target compound may limit coupling efficiency due to steric and electronic hindrance, requiring optimized catalysts (e.g., Pd/XPhos systems) .

Thermal and Chemical Stability :

  • Nitro-substituted pyridines are prone to decomposition under acidic or reducing conditions, whereas chloro- and fluoro-substituted analogs exhibit greater robustness .
  • The trifluoromethyl group enhances lipophilicity and metabolic stability, making these compounds valuable in drug design .

Biological Activity

2-Bromo-3-nitro-6-(trifluoromethyl)pyridine is an organic compound characterized by its unique molecular structure, which includes a bromine atom, a nitro group, and a trifluoromethyl group attached to a pyridine ring. This compound exhibits significant biological activity, making it a subject of interest in various fields, including medicinal chemistry and agrochemicals.

  • Molecular Formula : C₆H₂BrF₃N₂O₂
  • Molecular Weight : 270.99 g/mol
  • CAS Number : 1224321-68-9

The presence of electron-withdrawing groups such as bromine and trifluoromethyl significantly influences the compound's reactivity and stability in biological systems.

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Properties :
    • The compound has shown potential antimicrobial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. Its effectiveness is attributed to its ability to disrupt bacterial cell membranes and inhibit essential metabolic pathways .
  • Anticancer Activity :
    • Studies have demonstrated that this compound possesses cytotoxic effects against human cancer cell lines such as A549 (lung cancer) and HeLa (cervical cancer). The mechanism of action appears to involve the induction of apoptosis in cancer cells, making it a candidate for further development in cancer therapeutics .
  • Fungicidal Activity :
    • Comparative studies have indicated that trifluoromethyl-substituted pyridines, including this compound, exhibit higher fungicidal activity than their chloro or nitro counterparts. This property can be beneficial in agricultural applications for the control of fungal pathogens .

The biological activity of this compound is largely influenced by its interaction with specific molecular targets within cells. These interactions can lead to:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, thereby disrupting cellular functions.
  • Receptor Modulation : It may modulate receptor activities, influencing signaling pathways critical for cell survival and proliferation.

Table 1: Summary of Biological Activities

Activity TypeTarget Organism/Cell LineMechanism of ActionReference
AntimicrobialS. aureusDisruption of cell membrane
AntimicrobialE. coliInhibition of metabolic pathways
AnticancerA549Induction of apoptosis
AnticancerHeLaCytotoxic effects
FungicidalFungal pathogensHigher efficacy than chloro/nitro analogs

Synthesis Methods

The synthesis of this compound has been reported through various methods, including:

  • Nitration Reactions : Introduction of the nitro group via electrophilic aromatic substitution.
  • Halogenation Techniques : Bromination at specific positions on the pyridine ring to achieve the desired substitution pattern.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 2-Bromo-3-nitro-6-(trifluoromethyl)pyridine, and how do reaction conditions influence yield?

  • Methodology : A stepwise approach is typically employed. First, introduce the trifluoromethyl group via halogen exchange using CuI/KF in DMF under reflux . Subsequent bromination can be achieved using N-bromosuccinimide (NBS) in acetonitrile at 0–5°C to minimize side reactions. Nitration requires careful control of HNO₃/H₂SO₄ stoichiometry at 50°C to avoid over-nitration. Monitor intermediates by TLC and characterize via 1^1H/19^{19}F NMR .
  • Yield Optimization : Lower temperatures during bromination reduce decomposition, while excess HNO₃ increases nitro-isomer impurities.

Q. How can crystallographic data resolve ambiguities in the molecular structure of this compound?

  • Methodology : Use single-crystal X-ray diffraction (SCXRD) with SHELXL for refinement . ORTEP-3 aids in visualizing thermal ellipsoids and confirming substituent orientations (e.g., nitro-group planarity with the pyridine ring) . For disordered trifluoromethyl groups, apply restraints to ADPs (anisotropic displacement parameters).
  • Validation : Compare experimental bond lengths (C-Br: ~1.89 Å; C-NO₂: ~1.47 Å) with DFT-optimized geometries to detect anomalies .

Advanced Research Questions

Q. How do electron-withdrawing groups (EWGs) like -NO₂ and -CF₃ affect regioselectivity in cross-coupling reactions?

  • Mechanistic Insight : The -CF₃ group at C6 deactivates the pyridine ring, directing Suzuki-Miyaura coupling to C2 (bromine site) under Pd(PPh₃)₄ catalysis. The -NO₂ group at C3 further polarizes the ring, accelerating oxidative addition but risking nitro-group reduction. Use PdCl₂(dppf) with K₂CO₃ in THF/water (3:1) at 80°C for stability .
  • Data Contradictions : Some studies report competing C6 coupling when -CF₃ is sterically hindered; confirm regiochemistry via NOESY or 13^{13}C NMR .

Q. What analytical strategies resolve discrepancies in reported melting points (e.g., 208–210°C vs. 195–200°C)?

  • Methodology : Perform differential scanning calorimetry (DSC) at 5°C/min under N₂. Compare with literature using purity-corrected data (e.g., HPLC >98% purity). Impurities like residual brominated byproducts lower observed melting points .
  • Validation : Cross-reference with sublimation tests under vacuum to isolate pure crystals for SCXRD .

Q. How does the compound’s electron-deficient nature influence its reactivity in nucleophilic aromatic substitution (SNAr)?

  • Mechanistic Analysis : The -CF₃ and -NO₂ groups lower the LUMO energy, facilitating SNAr at C2 (Br site). Kinetic studies using NaN₃ in DMSO at 25°C show pseudo-first-order kinetics (kobsk_{obs} = 0.12 min⁻¹). Competing ipso-substitution at C6 (-CF₃) is negligible due to steric hindrance .
  • Side Reactions : Trace hydrolysis of -NO₂ to -NH₂ occurs in aqueous basic conditions; monitor via IR (loss of NO₂ stretch at 1520 cm⁻¹) .

Experimental Design & Data Analysis

Designing a stability study under varying pH and temperature conditions

  • Protocol : Prepare buffered solutions (pH 2–12) and incubate at 25°C, 40°C, and 60°C. Sample aliquots at 0, 24, 48, and 72 hrs for LC-MS analysis (C18 column, 0.1% formic acid/MeCN gradient).
  • Degradation Pathways : Acidic conditions (pH <4) promote Br⁻ elimination, forming a pyridyne intermediate. At pH >10, nitro-group reduction dominates. Use Arrhenius plots to extrapolate shelf life .

Interpreting conflicting bioactivity data in enzyme inhibition assays

  • Troubleshooting : Test against CYP450 isoforms (e.g., CYP3A4) with/without NADPH cofactor. If IC₅₀ varies >10-fold, check for time-dependent inhibition (pre-incubate enzyme with compound). Confirm binding via fluorescence quenching or SPR .
  • Contradictions : Non-specific binding to albumin (≥90% at 10 µM) may falsely lower activity; use ultrafiltration to isolate free compound .

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